molecular formula C17H18N2O3S B1454730 Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate CAS No. 923942-34-1

Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

Cat. No. B1454730
M. Wt: 330.4 g/mol
InChI Key: LCAIQMGTEPBUGN-UHFFFAOYSA-N
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Description

“Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate” is a chemical compound with the molecular formula C17H18N2O3S . It has a molecular weight of 331.42 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H19N2O3S/c1-10(2)9-22-14-6-5-12(7-13(14)8-18)16-19-11(3)15(23-16)17(20)21-4/h5-7,10,23H,9H2,1-4H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 331.42 . The storage temperature is between 28°C . .

Scientific Research Applications

1. Use as a Xanthine Oxidase Inhibitor

  • Application Summary: Febuxostat, known chemically as 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, is a xanthine oxidase inhibitor . It is used for the treatment of hyperuricemia in patients with chronic gout .

2. Synthesis of 2-(3-Substituted thioamidoformamidino-4-isobutoxyphenyl)-4-methyl-5-carboxy-1,3-thiazoles

  • Application Summary: A method has been developed for the synthesis of 2-(3-substituted thioamidoformamidino-4-isobutoxyphenyl)-4-methyl-5-carboxy-1,3-thiazoles by the reaction of 2-(3-cyano-4-isobutoxy-phenyl)-4-methyl-5-carboxy-1,3-thiazole, HCl and thiourea derivatives in 60 % ethanol-acetone .
  • Methods of Application: The reaction is carried out in a 60% ethanol-acetone medium . The method provides rapid and easy access to compounds in good yields .

3. Synthesis of Ethyl 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate

  • Application Summary: This compound can be synthesized from “Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate” and is used in various chemical reactions .

4. Polymorphic Modifications of 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazole-carboxylic Acid

  • Application Summary: This application involves the creation of polymorphic modifications of 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazole-carboxylic acid . Polymorphism in pharmaceuticals refers to the ability of a drug to exist in more than one crystalline form, which can have different physical and chemical properties.
  • Methods of Application: The specific methods would depend on the desired polymorph, but typically involve varying the conditions of crystallization .
  • Results or Outcomes: The outcome is the production of different polymorphs of the compound, which can have different properties and potential uses in pharmaceuticals .

5. Synthesis of 2-(3-Substituted thioamidoformamidino-4-isobutoxyphenyl)-4-methyl-5-carboxy-1,3-thiazoles

  • Application Summary: A method has been developed for the synthesis of 2-(3-substituted thioamidoformamidino-4-isobutoxyphenyl)-4-methyl-5-carboxy-1,3-thiazoles by the reaction of 2-(3-cyano-4-isobutoxy-phenyl)-4-methyl-5-carboxy-1,3-thiazole, HCl and thiourea derivatives in 60 % ethanol-acetone .
  • Methods of Application: The reaction is carried out in a 60% ethanol-acetone medium . The method provides rapid and easy access to compounds in good yields .
  • Results or Outcomes: The synthesized compounds could have potential applications in various fields, although the specific outcomes would depend on the exact nature of the substituted group and the conditions of the reaction .

6. Polymorphic Modifications of 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazole-carboxylic Acid

  • Application Summary: This application involves the creation of polymorphic modifications of 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazole-carboxylic acid . Polymorphism in pharmaceuticals refers to the ability of a drug to exist in more than one crystalline form, which can have different physical and chemical properties .
  • Methods of Application: The specific methods would depend on the desired polymorph, but typically involve varying the conditions of crystallization .
  • Results or Outcomes: The outcome is the production of different polymorphs of the compound, which can have different properties and potential uses in pharmaceuticals .

properties

IUPAC Name

methyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-10(2)9-22-14-6-5-12(7-13(14)8-18)16-19-11(3)15(23-16)17(20)21-4/h5-7,10H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAIQMGTEPBUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737332
Record name Methyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

CAS RN

923942-34-1
Record name Methyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Kanagaddi, V Chintala, NK Katari, J Murty… - 2023 - researchsquare.com
The current study explains the acid degradation behaviour of febuxostat API, a non-purine xanthine oxidase inhibitor used to treat hyperuricemia. A degradation study was carried out as …
Number of citations: 0 www.researchsquare.com
KBC SEKHAR - … , BIOLOGICAL AND CHEMICAL SCIENCES (e-ISSN …, 2012 - ijpbcs.com
A simple reverse phase liquid chromatographic method was developed for the determination of related substances in Febuxostat in bulk and Tablets. The related substances amide …
Number of citations: 0 ijpbcs.com
MR Kanagaddi, P Nannapaneni, S Sree… - Murty and Salakolusu … - papers.ssrn.com
The current research explains the acid degradation behaviour of febuxostat API, a non-purine xanthine oxidase inhibitor used to treat hyperuricemia. The degradation study was …
Number of citations: 0 papers.ssrn.com

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